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Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the formulation of

nucleic acid-based therapeutics, accurately quantifying the encapsulation efficiency of lipid

nanoparticles (LNPs) is a critical quality attribute. This document provides a detailed protocol

and application notes for determining the encapsulation efficiency of LN. The RiboGreen assay

is a widely adopted, sensitive, and reliable method for this purpose.

Principle of the RiboGreen Assay for Encapsulation
Efficiency
The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in

fluorescence quantum yield upon binding to nucleic acids.[1] The principle of measuring LNP

encapsulation efficiency hinges on differentiating between the RNA that is protected within the

LNP core and the RNA that is free in the external buffer or loosely associated with the LNP

surface.

The assay involves two key measurements:

Fluorescence of the intact LNP sample: In this measurement, the RiboGreen dye has access

only to the unencapsulated RNA, as the lipid bilayer of the intact LNPs prevents the dye from

reaching the encapsulated cargo.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7796104?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence of the lysed LNP sample: The LNPs are disrupted using a detergent, typically

Triton X-100, which solubilizes the lipid bilayer and releases the encapsulated RNA.[1] In this

lysed sample, the RiboGreen dye can bind to the total amount of RNA (both initially

encapsulated and unencapsulated).

By comparing the fluorescence intensities of the intact and lysed samples to a standard curve

of known RNA concentrations, the amount of unencapsulated and total RNA can be

determined. The encapsulation efficiency is then calculated from these values.

Key Considerations for DODAP LNPs
DODAP (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid. Its primary

amine has a pKa in the acidic range, meaning it is positively charged at the acidic pH used

during LNP formulation (facilitating RNA complexation) and becomes largely neutral at

physiological pH. This property is crucial for efficient endosomal escape and cargo delivery.

While the general RiboGreen protocol is applicable to DODAP LNPs, researchers should

consider the following:

LNP Disruption: The efficiency of LNP lysis by the detergent is critical for accurate

measurement of total RNA. The optimal concentration of Triton X-100 or alternative

detergents like Tween 20 may need to be determined empirically for specific DODAP LNP

compositions to ensure complete release of the encapsulated RNA.[2] Incomplete lysis will

lead to an underestimation of the total RNA and consequently an artificially high

encapsulation efficiency.

pH of the Assay Buffer: The RiboGreen assay is typically performed in a TE buffer at a pH of

around 7.5. At this pH, DODAP will be largely neutral. This is generally advantageous as it

minimizes potential electrostatic interactions between the cationic lipid and the negatively

charged RiboGreen dye or RNA, which could interfere with the assay.

Potential for Interference: As with any fluorescence-based assay, components of the LNP

formulation or the storage buffer could potentially interfere with the RiboGreen dye. It is

advisable to run appropriate controls, such as blank LNPs (without RNA), to assess any

background fluorescence.

Experimental Protocol
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This protocol provides a general framework for determining the encapsulation efficiency of

DODAP LNPs using the RiboGreen assay in a 96-well plate format.

Materials and Reagents
Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen reagent and TE buffer

concentrate)

Nuclease-free water

Triton X-100 (or a suitable alternative detergent)

RNA standard of known concentration (the same type as encapsulated, if possible)

DODAP LNP samples

Black, flat-bottom 96-well microplates

Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~528 nm)

Reagent Preparation
1x TE Buffer: Prepare 1x TE buffer by diluting the 20x concentrate provided in the kit with

nuclease-free water.

RiboGreen Working Solution: On the day of the experiment, dilute the RiboGreen reagent

concentrate 200-fold in 1x TE buffer. This solution is light-sensitive and should be protected

from light.

Detergent Solution: Prepare a 2% (v/v) Triton X-100 solution in 1x TE buffer.

RNA Standards: Prepare a series of RNA standards by serially diluting the RNA stock in 1x

TE buffer to concentrations ranging from 0 to 1000 ng/mL. It is recommended to prepare two

sets of standards: one with and one without the addition of the detergent to account for any

matrix effects.

Assay Procedure
Sample Preparation:
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Dilute the DODAP LNP samples in 1x TE buffer to a concentration that falls within the

linear range of the RNA standard curve. The exact dilution factor will depend on the

expected RNA concentration in your LNP samples.

Plate Setup:

Standards: Add 50 µL of each RNA standard concentration in duplicate to the wells of the

96-well plate.

Samples for Total RNA (Lysed): In separate wells, add 50 µL of each diluted LNP sample

in triplicate. To these wells, add 50 µL of the 2% Triton X-100 solution. Mix gently by

pipetting.

Samples for Unencapsulated RNA (Intact): In separate wells, add 50 µL of each diluted

LNP sample in triplicate. To these wells, add 50 µL of 1x TE buffer. Mix gently by pipetting.

Blank: Add 50 µL of 1x TE buffer to at least two wells to serve as a blank.

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to

allow for LNP lysis in the wells containing Triton X-100.

RiboGreen Addition: Add 100 µL of the RiboGreen working solution to all wells, including

standards, samples, and blanks. Mix gently.

Fluorescence Measurement: Immediately read the fluorescence intensity on a microplate

reader using an excitation wavelength of approximately 485 nm and an emission wavelength

of approximately 528 nm.[1]

Data Analysis
Standard Curve: Subtract the average fluorescence of the blank from all standard readings.

Plot the corrected fluorescence values against the RNA concentration to generate a standard

curve. Perform a linear regression to obtain the equation of the line (y = mx + c).

Calculate RNA Concentrations:

Subtract the average blank fluorescence from the sample readings.
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Use the standard curve equation to calculate the concentration of RNA in the intact

samples (unencapsulated RNA) and the lysed samples (total RNA). Remember to account

for the dilution factor used.

Calculate Encapsulation Efficiency (EE):

EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Data Presentation
The following table provides an illustrative example of the quantitative data that can be

obtained from a RiboGreen assay for LNP encapsulation efficiency. Note that this data is for

representative purposes and not specific to a DODAP formulation.

LNP Formulation
Unencapsulated
RNA (ng/mL)

Total RNA (ng/mL)
Encapsulation
Efficiency (%)

DODAP:DSPC:Chol:P

EG (50:10:38.5:1.5)
Hypothetical Value 1 Hypothetical Value 2 Calculated Value

Formulation B

(Control)
15.2 ± 1.8 185.4 ± 9.3 91.8 ± 1.5

Formulation C (Test) 25.7 ± 2.5 192.1 ± 11.5 86.6 ± 2.1

Visualizations
Experimental Workflow
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Caption: Workflow for RiboGreen Encapsulation Efficiency Assay.
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Logical Relationship for EE Calculation

Fluorescence Measurements
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Caption: Logical flow for calculating encapsulation efficiency.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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